molecular formula C6H10O2 B6240391 rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis CAS No. 57705-60-9

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis

Cat. No. B6240391
CAS RN: 57705-60-9
M. Wt: 114.1
InChI Key:
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Description

Rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis (Rac-MCCA) is a chiral cyclic carboxylic acid that is widely used in pharmaceutical, biochemical and materials science applications. Rac-MCCA is an important synthetic intermediate in the manufacture of various drugs and other compounds. It is a versatile compound that can be used in a variety of ways, from synthesis to catalysis.

Scientific Research Applications

Rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has a number of scientific research applications. It has been used in the synthesis of a variety of drugs and other compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of polymers and other materials. rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has been used in the study of enzyme-catalyzed reactions, and it has been used in the study of the structure and function of proteins. Furthermore, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has been used in the study of the structure and function of DNA.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is not fully understood. However, it is believed that the chiral structure of the molecule plays an important role in its action. rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is believed to interact with enzymes and other proteins in the body, and this interaction is thought to be responsible for its biological activity. rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is also believed to interact with DNA, and this interaction is thought to be responsible for its effects on gene expression.
Biochemical and Physiological Effects
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has a number of biochemical and physiological effects. It has been shown to have antimicrobial activity, and it has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has also been shown to have antifungal activity, and it has been shown to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus niger. Furthermore, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has been shown to have anti-cancer activity, and it has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells and prostate cancer cells.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis in laboratory experiments has a number of advantages and limitations. One of the main advantages of using rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is that it is relatively inexpensive and easy to obtain. Furthermore, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is a highly versatile compound that can be used in a variety of ways, from synthesis to catalysis. However, there are some limitations to the use of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis in laboratory experiments. For example, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is not very stable and is prone to decomposition. Additionally, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis. One potential future direction is the use of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis in the synthesis of novel drugs and other compounds. Another potential future direction is the use of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis in the study of enzyme-catalyzed reactions and the structure and function of proteins and DNA. Additionally, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis could be used in the development of new materials, such as polymers and other materials. Finally, rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis could be used in the study of the biochemical and physiological effects of the compound, as well as its potential applications in the treatment of diseases.

Synthesis Methods

Rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can be synthesized by a variety of methods. The most common method is the use of a chiral Lewis acid catalyst, such as a titanium-based catalyst, to promote the reaction between a racemic mixture of cyclopropanecarboxylic acid and a chiral alcohol. This method has been used to produce a variety of chiral compounds, including rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis. Other methods include the use of chiral reagents, such as chiral amines and chiral phosphines, to promote asymmetric reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methylcyclobutanone", "methylmagnesium bromide", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "diethyl ether", "magnesium", "carbon dioxide", "ethyl acetate", "triethylamine", "acetic anhydride", "pyridine", "water" ], "Reaction": [ "Step 1: Preparation of (1R,2S)-2-methylcyclobutanone by reacting 2-methylcyclobutanone with methylmagnesium bromide in dichloromethane.", "Step 2: Conversion of (1R,2S)-2-methylcyclobutanone to (1R,2S)-2-methylcyclobutan-1-ol by reacting with sodium hydroxide and hydrochloric acid.", "Step 3: Oxidation of (1R,2S)-2-methylcyclobutan-1-ol to (1R,2S)-2-methylcyclobutan-1-carboxylic acid using sodium chlorite and sodium sulfate.", "Step 4: Conversion of (1R,2S)-2-methylcyclobutan-1-carboxylic acid to its racemic form by reacting with magnesium and carbon dioxide.", "Step 5: Esterification of racemic (1R,2S)-2-methylcyclobutan-1-carboxylic acid with ethyl acetate and triethylamine in the presence of acetic anhydride and pyridine.", "Step 6: Hydrolysis of the resulting ester to obtain rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis using water and hydrochloric acid." ] }

CAS RN

57705-60-9

Product Name

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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